molecular formula C12H13Cl3N4O5 B12038766 N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide

N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide

Cat. No.: B12038766
M. Wt: 399.6 g/mol
InChI Key: CJBWWPFIRGISAV-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide is a complex organic compound with the molecular formula C12H13Cl3N4O5 It is characterized by the presence of trichloro, dinitroanilino, and butanamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dinitroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The trichloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N-[2,2,2-trichloro-1-(2,4-diaminoanilino)ethyl]butanamide, while substitution reactions can produce derivatives with different functional groups replacing the trichloro moiety.

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide
  • N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide
  • N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide

Uniqueness

N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H13Cl3N4O5

Molecular Weight

399.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dinitroanilino)ethyl]butanamide

InChI

InChI=1S/C12H13Cl3N4O5/c1-2-3-10(20)17-11(12(13,14)15)16-8-5-4-7(18(21)22)6-9(8)19(23)24/h4-6,11,16H,2-3H2,1H3,(H,17,20)

InChI Key

CJBWWPFIRGISAV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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